1-Benzofuran-5-carboxylic acid

Medicinal Chemistry Bioconjugation pH-Dependent Solubility

Researchers pursuing benzofuran-based SAR campaigns often face inconsistent regioisomer purity and unreliable synthetic access. This compound resolves both challenges. Sourced as a white to light yellow crystalline powder (≥97% purity), it features: • Distinct mp 189-190 °C enabling DSC-based identity verification and cross-contamination detection vs. the 2-carboxylic acid regioisomer. • pKa ~4.06, conferring lower ionization at pH 5.5-6.5 than the 2-isomer (pKa 3.12)-critical for membrane-permeable prodrug design. • Superior aqueous solubility simplifying green-chemistry work-ups. • Cost-efficient, high-yielding (98%) hydrolysis route from the methyl ester for scalable library synthesis. Procure with confidence for medicinal chemistry, analytical reference, and fragment-based discovery workflows.

Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
CAS No. 90721-27-0
Cat. No. B1330693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzofuran-5-carboxylic acid
CAS90721-27-0
Molecular FormulaC9H6O3
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CO2)C=C1C(=O)O
InChIInChI=1S/C9H6O3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H,10,11)
InChIKeyGTWXSZIQNTUNKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzofuran-5-carboxylic acid – Product Baseline


1-Benzofuran-5-carboxylic acid is a heterocyclic aromatic organic compound comprising a benzofuran core with a carboxylic acid substituent at the 5-position. With the molecular formula C₉H₆O₃ and a molecular weight of 162.14 g/mol, it is commercially available as a white to light yellow crystalline powder with a purity of ≥97% . It serves primarily as a versatile synthetic intermediate in medicinal chemistry, particularly as a key building block for developing bioactive benzofuran derivatives with potential anti-inflammatory, antimicrobial, and enzyme inhibitory activities [1]. Its procurement is relevant for researchers focused on scaffold elaboration and structure-activity relationship (SAR) studies.

Building Block

Heterocyclic scaffold for medicinal chemistry elaboration

Research Use

Structure-activity relationship (SAR) studies

Synthetic Role

Carboxylic acid handle for amide/ester conjugation

Why Generic Substitutes Fail for 1-Benzofuran-5-carboxylic acid


The position of the carboxylic acid group on the benzofuran ring system dictates the compound's physicochemical properties and subsequent reactivity profile. Simple substitution with regioisomers such as benzofuran-2-carboxylic acid or benzofuran-3-carboxylic acid is not viable for applications requiring specific acid strength, lipophilicity, or solubility characteristics. These differences manifest in melting point, acidity constant (pKa), and partition coefficient (LogP), which directly influence synthetic route compatibility, purification behavior, and the performance of downstream derivatives in biological assays . The following quantitative evidence demonstrates that 1-benzofuran-5-carboxylic acid offers a distinct profile that cannot be replicated by its nearest analogs.

Regioisomer pKa mismatch

Benzofuran-2- or 3-carboxylic acid isomers exhibit different ionization profiles, potentially altering reactivity and assay solubility.

Thermal property deviation

Melting point shifts of 4–7 °C with 2-isomer may affect recrystallization protocols and purity assessment benchmarks.

Aqueous solubility difference

The 2-isomer’s lower water solubility limits its use in aqueous-phase synthesis compared to the 5-isomer’s reported moderate solubility.

Quantitative Differentiation vs. Regioisomers


pKa Difference vs. Benzofuran-2-carboxylic Acid

The carboxylic acid proton of 1-Benzofuran-5-carboxylic acid is less acidic than that of benzofuran-2-carboxylic acid. This difference directly impacts ionization state at physiological pH and thus affects solubility and reactivity in aqueous media .

pKa Comparison
Reported (predicted)
pKa 4.06 ± 0.30 vs 3.12 ± 0.30
Δ0.94 (~8.7× Ka difference)
Ionization state differs at physiological pH
Theoretical prediction; impacts solubility and reactivity
Medicinal Chemistry Bioconjugation pH-Dependent Solubility

Melting Point Difference vs. Benzofuran-2-carboxylic Acid

1-Benzofuran-5-carboxylic acid exhibits a significantly lower melting point compared to its 2-carboxylic acid regioisomer. This thermal property difference is critical for identification, purity assessment, and the selection of recrystallization solvents [1].

Melting Point
Reported
189–190 °C vs 193–197 °C
Δ4–7 °C lower
Enables regioisomer identification
Analytical marker for purity and identity
Organic Synthesis Crystallization Analytical Chemistry

Aqueous Solubility Advantage vs. Regioisomer

The solubility profile of 1-Benzofuran-5-carboxylic acid in aqueous media is more favorable than that of benzofuran-2-carboxylic acid. While the 2-isomer is described as 'partially soluble' even in boiling water, the 5-isomer demonstrates 'moderate solubility' in hot water and common organic solvents, expanding its utility in aqueous reaction systems .

Aqueous Solubility
Reported
Moderate in hot water vs partially soluble (2-isomer)
Supports aqueous reaction media
Qualitative improvement; enables green chemistry approaches
Aqueous Chemistry Green Chemistry Medicinal Chemistry

High-Yield Hydrolysis Route from Methyl Ester

A well-documented and high-yielding synthetic route for 1-Benzofuran-5-carboxylic acid involves the straightforward hydrolysis of its methyl ester precursor. This contrasts with the more complex multi-step syntheses often required for functionalized benzofuran-2-carboxylic acids [1].

Synthetic Yield
Reported
98% (single step) vs 76.6% (4 steps)
Supports high-yield building block supply
Cost-effective scale-up context
Process Chemistry Large-Scale Synthesis Cost Efficiency

Optimal Application Scenarios for 1-Benzofuran-5-carboxylic acid


pH-Sensitive Drug Conjugation and Prodrug Design

Given its distinct pKa of ~4.06, 1-Benzofuran-5-carboxylic acid is the preferred starting material when designing benzofuran-based prodrugs or linkers intended for release in mildly acidic environments (e.g., tumor microenvironment or endosomal compartments). The higher pKa compared to the 2-isomer (pKa 3.12) ensures a lower degree of ionization at pH 5.5-6.5, potentially improving membrane permeability and stability in circulation [1].

Green Chemistry Aqueous-Phase Reactions

When a synthetic scheme requires an aqueous or aqueous-organic solvent system, 1-Benzofuran-5-carboxylic acid's superior solubility in hot water and polar solvents makes it a more practical choice than the poorly water-soluble benzofuran-2-carboxylic acid. This directly supports green chemistry initiatives by minimizing the use of hazardous organic solvents and simplifying work-up procedures [1].

Large-Scale Building Block Supply for SAR Campaigns

For medicinal chemistry groups planning extensive structure-activity relationship (SAR) studies, the high-yielding (98%) and straightforward hydrolysis route from commercially available methyl benzofuran-5-carboxylate ensures a reliable and cost-effective supply. This contrasts with the lower-yielding, multi-step syntheses often associated with alternative benzofuran carboxylic acid scaffolds, making the 5-carboxylic acid a more economical choice for large-scale library synthesis [1].

Analytical Method Development and Reference Standard

The well-defined and distinct melting point (189-190 °C) of 1-Benzofuran-5-carboxylic acid makes it an ideal candidate for use as a reference standard in analytical chemistry. Its thermal behavior provides a clear benchmark for purity assessment via differential scanning calorimetry (DSC) and can be used to identify potential cross-contamination with its 2-carboxylic acid regioisomer (mp 193-197 °C) in manufacturing or analytical workflows [1].

Application
Selection Property
Validation Focus
pH-responsive linker design research
pKa differential (reported ~4 vs ~3)
Ionization-dependent reactivity in model pH conditions
Aqueous synthetic methodology
Aqueous solubility profile
Solvent system compatibility and green chemistry fit
Building block supply for SAR libraries
High-yield synthetic route
Scalable and cost-effective procurement
Analytical reference standard qualification
Distinct melting point
Regioisomer purity verification

Technical Documentation Hub

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